Ethyl (pentylsulfanyl)acetate
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Overview
Description
Ethyl (pentylsulfanyl)acetate is an organic compound belonging to the ester family Esters are known for their pleasant aromas and are often used in fragrances and flavorings This particular compound features an ethyl group attached to an acetate moiety, with a pentylsulfanyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (pentylsulfanyl)acetate can be synthesized through a nucleophilic acyl substitution reaction. One common method involves the reaction of ethyl acetate with pentylthiol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. The product is then purified through distillation and extraction techniques to obtain a high-purity ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl (pentylsulfanyl)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for converting esters to alcohols.
Substitution: Ammonia or primary amines can be used to convert esters to amides under mild heating conditions.
Major Products Formed
Hydrolysis: Produces pentylthiol and acetic acid.
Reduction: Produces ethyl alcohol and pentylthiol.
Substitution: Produces ethyl (pentylsulfanyl)amide and water.
Scientific Research Applications
Ethyl (pentylsulfanyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the pentylsulfanyl group into various molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of ethyl (pentylsulfanyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The pentylsulfanyl group may also interact with thiol-containing enzymes, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Ethyl (pentylsulfanyl)acetate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the pentylsulfanyl substituent, which imparts distinct chemical and biological properties.
List of Similar Compounds
Ethyl acetate: Commonly used as a solvent and in the production of fragrances.
Methyl butyrate: Known for its fruity aroma and used in flavorings.
Isopentyl acetate:
Properties
CAS No. |
90677-06-8 |
---|---|
Molecular Formula |
C9H18O2S |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
ethyl 2-pentylsulfanylacetate |
InChI |
InChI=1S/C9H18O2S/c1-3-5-6-7-12-8-9(10)11-4-2/h3-8H2,1-2H3 |
InChI Key |
OJELASNXRATNRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSCC(=O)OCC |
Origin of Product |
United States |
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